2-Chloro-3-methylisonicotinamide

Description

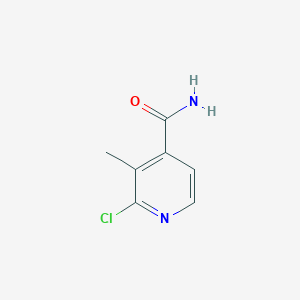

2-Chloro-3-methylisonicotinamide is a pyridine-based compound featuring a chloro substituent at the 2-position, a methyl group at the 3-position, and an amide functional group at the 4-position. Based on these analogs, its molecular formula is inferred as C₇H₆ClN₂O, with a molecular weight of 169.59 g/mol. The amide group distinguishes it from related compounds, likely enhancing hydrogen-bonding capacity and metabolic stability compared to esters or acids .

Properties

Molecular Formula |

C7H7ClN2O |

|---|---|

Molecular Weight |

170.59 g/mol |

IUPAC Name |

2-chloro-3-methylpyridine-4-carboxamide |

InChI |

InChI=1S/C7H7ClN2O/c1-4-5(7(9)11)2-3-10-6(4)8/h2-3H,1H3,(H2,9,11) |

InChI Key |

ADQIRGALZLZYBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1Cl)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methylisonicotinamide typically involves the chlorination of 3-methylisonicotinamide. One common method includes the reaction of 3-methylisonicotinamide with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3-Methylisonicotinamide+SOCl2→this compound+SO2+HCl

The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methylisonicotinamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-3-methylisonicotinamide .

Scientific Research Applications

2-Chloro-3-methylisonicotinamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-3-methylisonicotinamide is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. For instance, its antibacterial activity may involve the inhibition of bacterial enzymes or interference with cell wall synthesis .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below summarizes critical parameters for 2-Chloro-3-methylisonicotinamide and its analogs:

Functional Group Impact on Properties

- Amide vs. Ester (Target vs. Ethyl 2-chloro-3-methylisonicotinate): The amide group in the target compound likely improves thermal stability and resistance to hydrolysis compared to the ester analog, which is more reactive under acidic/basic conditions .

- Nitrile vs. Amide (Target vs. 2-Chloro-3-methylisonicotinonitrile): The nitrile group offers a synthetic handle for further modification (e.g., hydrolysis to amide or acid), while the amide is biologically favorable for hydrogen bonding in drug design .

- Carboxylic Acid vs. Amide (Target vs. 2-Chloro-3-methylisonicotinic acid): The carboxylic acid is more polar, enhancing water solubility but limiting blood-brain barrier penetration compared to the amide .

Substituent Effects

- Halogenation (Iodo vs. Chloro): The iodo-substituted analog (Methyl 6-amino-2-chloro-3-iodoisonicotinate) exhibits significantly higher molecular weight (312.49 g/mol) due to iodine, which may enhance radiopharmaceutical utility or heavy-atom effects in crystallography .

- Amino/Methylamino Groups: Amino substituents (e.g., in Methyl 2-chloro-3-(methylamino)isonicotinate) improve solubility and enable nucleophilic reactions, whereas methylamino groups add steric bulk .

Biological Activity

2-Chloro-3-methylisonicotinamide is a derivative of nicotinamide that has garnered attention in pharmacological research due to its potential biological activities. This compound is primarily recognized for its role as an enzyme inhibitor and its implications in various therapeutic contexts, including cancer treatment and anti-inflammatory applications.

This compound can be characterized by its molecular formula and molecular weight of approximately 175.61 g/mol. Its structure features a chlorinated isonicotinamide scaffold, which is significant for its biological interactions.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibition properties. It has been shown to interact with various targets, particularly those involved in the regulation of angiogenesis and tumor growth. For instance, studies have highlighted its potential as an inhibitor of the Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinase, which is critical in neoplastic diseases such as solid tumors and retinopathies .

Anti-Cancer Properties

The compound has been investigated for its anti-cancer effects, particularly in the context of solid tumors. In vitro studies demonstrated that this compound can reduce cell proliferation in cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Antimicrobial Activity

Additionally, there are indications of antimicrobial properties associated with this compound. It has been evaluated against various pathogenic bacteria, showing effectiveness in inhibiting growth in multi-drug resistant strains, which is increasingly important given the rise of antibiotic resistance .

Case Study 1: Inhibition of VEGF Receptor

In a controlled study involving human cancer cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent inhibition of VEGF receptor activity, leading to a significant reduction in tumor cell viability. The study concluded that this compound could serve as a lead candidate for developing new anti-cancer therapeutics targeting angiogenesis.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against Acinetobacter baumannii. The compound was tested using a broth microdilution method, revealing minimum inhibitory concentrations (MICs) that suggest potential as an alternative treatment option for infections caused by resistant strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| A. baumannii | 4 |

| E. coli | 8 |

| P. aeruginosa | 16 |

The mechanism by which this compound exerts its biological effects involves the modulation of key signaling pathways associated with cell proliferation and survival. Its ability to inhibit specific kinases involved in these pathways suggests it may disrupt the normal cellular processes that allow cancer cells to thrive.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.